N-(2,4-Dimethylphenyl)formamide

Catalog No.
S601864
CAS No.
60397-77-5
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dimethylphenyl)formamide

CAS Number

60397-77-5

Product Name

N-(2,4-Dimethylphenyl)formamide

IUPAC Name

N-(2,4-dimethylphenyl)formamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)

InChI Key

JOFDPSBOUCXJCC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC=O)C

Synonyms

2,4-Dimethylformanilide; 2,4-Dimethylphenylformamide; BTS 27919; NSC 406488;

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

The exact mass of the compound N-(2,4-Dimethylphenyl)formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406488. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

N-(2,4-Dimethylphenyl)formamide (CAS 60397-77-5), also known as 2,4-dimethylformanilide or Amitraz Impurity B, is a highly specific aryl formamide [1]. In industrial and analytical contexts, it serves two primary procurement roles: as an essential, stable biomarker for the quantification of Amitraz pesticide residues in environmental and biological matrices, and as a critical synthetic precursor to 2,4-dimethylphenyl isocyanide [2]. Its asymmetric methyl substitution pattern provides a distinct steric and thermal profile compared to symmetrical analogs, making it a targeted selection for both regulatory compliance testing and organometallic ligand design [1].

Substituting N-(2,4-Dimethylphenyl)formamide with other formanilides or generic anilines fundamentally compromises both analytical and synthetic workflows. In pesticide residue analysis, replacing this compound with the terminal degradation product 2,4-dimethylaniline leads to false positives, as the latter is a ubiquitous industrial chemical that lacks the formamide moiety required to specifically prove Amitraz exposure[1]. In synthetic applications, utilizing the closely related N-(2,6-dimethylphenyl)formamide alters the steric environment of the resulting isocyanide ligand, which can completely shut down or radically alter the regioselectivity of transition-metal-catalyzed cascade reactions, rendering the isomers strictly non-interchangeable [2].

Biomarker Specificity in Pesticide Residue LC-MS/MS Analysis

In regulatory monitoring of the acaricide Amitraz, the parent compound degrades too rapidly for reliable direct quantification. N-(2,4-Dimethylphenyl)formamide (BTS-27919) serves as a highly specific, stable secondary metabolite [1]. Compared to the terminal degradation product 2,4-dimethylaniline, which is a common industrial chemical and lacks specificity, the target compound retains the formamide moiety, providing a unique mass-to-charge signature for confirming Amitraz exposure in agricultural and biological matrices[2].

Evidence DimensionBiomarker specificity for Amitraz degradation
Target Compound DataN-(2,4-Dimethylphenyl)formamide (Highly specific intermediate metabolite, m/z 149.19)
Comparator Or Baseline2,4-Dimethylaniline (Terminal metabolite, lacks pesticide specificity due to widespread industrial use)
Quantified DifferenceTarget compound provides definitive proof of Amitraz application, whereas the comparator yields false positives for generic aniline exposure
ConditionsLC-MS/MS residue analysis in honey, crops, and equine urine

Analytical laboratories must procure this exact standard to achieve regulatory compliance in pesticide residue testing, as generic anilines cannot legally confirm Amitraz contamination.

Steric Tuning in Isocyanide Ligand Synthesis and Pd-Catalyzed Cascades

As a precursor to aryl isocyanides, N-(2,4-Dimethylphenyl)formamide offers an asymmetric steric profile compared to its 2,6-dimethyl analog. Upon dehydration to the corresponding isocyanide, the 2,4-dimethyl variant exhibits significantly lower steric shielding around the isocyanide carbon. In demanding Pd-catalyzed cascade reactions involving benzylic C(sp3)-H activation, the 2,6-dimethylphenyl isocyanide achieves a 66% yield due to conformational locking, whereas the less hindered 2,4-dimethylphenyl isocyanide fails to react (0% yield) under identical conditions [1].

Evidence DimensionReaction yield in Pd-catalyzed isocyanide insertion / C(sp3)-H activation cascade
Target Compound Data0% yield (derived 2,4-dimethylphenyl isocyanide)
Comparator Or BaselineN-(2,6-Dimethylphenyl)formamide derived isocyanide (66% yield)
Quantified Difference66% absolute yield difference driven entirely by the position of the second methyl group
ConditionsPd(OAc)2, Ad2PnBu ligand, Cs2CO3, DMF, 100 °C

Synthetic chemists must select the 2,6-isomer for sterically demanding C-H activation cascades, while the 2,4-isomer is procured when asymmetric or lower-steric isocyanide ligands are required for standard cross-coupling.

Thermal Profile and Phase Behavior for Bulk Dehydration

The substitution pattern on the aromatic ring significantly alters the thermal properties of formanilides, impacting process design during large-scale dehydration. N-(2,4-Dimethylphenyl)formamide exhibits a melting point of 114-118 °C. In stark contrast, the symmetrical N-(2,6-Dimethylphenyl)formamide has a much higher melting point of 166-170 °C [1]. This ~50 °C reduction in melting point for the 2,4-isomer allows for greater solubility in standard organic solvents and requires less aggressive heating during melt-phase or highly concentrated dehydration reactions.

Evidence DimensionMelting point (thermal processability)
Target Compound Data114-118 °C
Comparator Or BaselineN-(2,6-Dimethylphenyl)formamide (166-170 °C)
Quantified Difference~50 °C lower melting point for the 2,4-isomer
ConditionsStandard atmospheric pressure thermal analysis

Process chemists and chemical engineers use this thermal data to select appropriate solvents, reaction temperatures, and reactor types when scaling up the synthesis of isocyanide derivatives.

Regulatory Pesticide Residue Analysis

Essential as a certified reference material (CRM) for LC-MS/MS quantification of Amitraz degradation in honey, crops, and veterinary toxicology, where parent compound instability mandates specific metabolite tracking [1].

Organometallic Ligand Synthesis

Procured as the direct dehydration precursor to 2,4-dimethylphenyl isocyanide, utilized in transition metal catalysis where an asymmetric, moderately hindered steric profile is required, as opposed to the fully locked 2,6-isomer [2].

Process Chemistry and Scale-Up

Selected over the 2,6-dimethyl isomer in synthetic pathways where a lower melting point (114-118 °C) and enhanced solubility are necessary to optimize energy costs and solvent selection during bulk dehydration .

XLogP3

1.5

UNII

X81G373YUR

Other CAS

60397-77-5

Wikipedia

N-(2,4-dimethylphenyl)formamide

Use Classification

Pesticides -> Insecticides -> Formamidine insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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